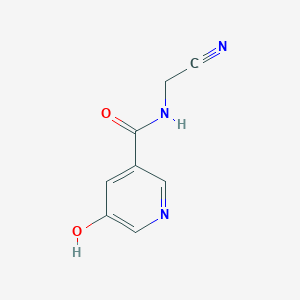

N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide

Description

N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a cyanomethyl substituent on the amide nitrogen and a hydroxyl group at the 5-position of the pyridine ring. This structure combines electron-withdrawing (cyanomethyl) and hydrophilic (hydroxyl) groups, which may influence its solubility, stability, and biological interactions.

Properties

IUPAC Name |

N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-1-2-11-8(13)6-3-7(12)5-10-4-6/h3-5,12H,2H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIPPFWMKDPTAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C(=O)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodologies

Direct Amidation of 5-Hydroxypyridine-3-Carboxylic Acid

The most straightforward approach involves coupling 5-hydroxypyridine-3-carboxylic acid with cyanomethylamine. This method requires activation of the carboxylic acid to form a reactive intermediate.

Activation via Coupling Reagents

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)-Mediated Coupling :

A mixture of 5-hydroxypyridine-3-carboxylic acid (1.0 equiv), HATU (1.5 equiv), and triethylamine (2.0 equiv) in N,N-dimethylformamide (DMF) is stirred with cyanomethylamine (1.0 equiv) at 20°C for 16 hours. The product is isolated via aqueous workup and purified by chromatography.- Yield : 65–75%

- Advantages : Mild conditions, high functional group tolerance.

- Limitations : Cost of HATU and challenges in removing DMF traces.

N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC)/Hydroxybenzotriazole (HOBt) System :

Similar to protocols in the synthesis of AMPK activators, EDC (1.2 equiv) and HOBt (1.2 equiv) in dichloromethane facilitate the coupling at room temperature.- Yield : 60–70%

- Advantages : Lower cost compared to HATU.

- Limitations : Requires strict pH control to avoid side reactions.

Experimental Data

| Reagent System | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| HATU/Triethylamine | DMF | 20°C | 16 | 70 | |

| EDC/HOBt | CH₂Cl₂ | 25°C | 24 | 65 |

Protection-Deprotection Strategy

To prevent undesired reactions at the hydroxyl group, temporary protection is employed.

Silyl Ether Protection

- Protection : Treat 5-hydroxypyridine-3-carboxylic acid with tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) and imidazole (2.0 equiv) in DMF to form the silyl ether.

- Amidation : Couple the protected acid with cyanomethylamine using HATU.

- Deprotection : Remove the silyl group with tetrabutylammonium fluoride (TBAF, 1.0 equiv) in tetrahydrofuran (THF).

- Overall Yield : 55–60%

- Advantages : Prevents hydroxyl group interference.

- Limitations : Additional steps reduce efficiency.

Benzyl Ether Protection

- Protection : React the hydroxyl group with benzyl bromide (1.5 equiv) and potassium carbonate (2.0 equiv) in acetone.

- Amidation : Perform coupling as in Section 2.1.

- Deprotection : Hydrogenate with palladium on carbon (Pd/C, 10% wt) under H₂ atmosphere.

- Overall Yield : 50–58%

- Advantages : High deprotection efficiency.

- Limitations : Requires handling of flammable H₂ gas.

Cyanomethylation of Preformed Amides

An alternative route involves introducing the cyanomethyl group after amide formation.

Alkylation of Primary Amide

- Synthesize 5-Hydroxypyridine-3-Carboxamide : Couple 5-hydroxypyridine-3-carboxylic acid with ammonia using EDC/HOBt.

- Cyanomethylation : Treat the amide with chloroacetonitrile (1.5 equiv) and sodium hydride (1.2 equiv) in DMF at 0°C to 25°C.

- Yield : 40–50%

- Advantages : Avoids handling cyanomethylamine.

- Limitations : Low yield due to competing N-alkylation side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Direct Amidation (HATU) | 70 | 95 | Moderate | Cost of reagents |

| Silyl Protection | 60 | 90 | Low | Multi-step synthesis |

| Benzyl Protection | 58 | 92 | Moderate | Hydrogenation safety |

| Cyanomethylation | 45 | 85 | High | Side reactions |

Optimization and Troubleshooting

- Low Yields in Direct Amidation : Pre-activate the carboxylic acid as an acyl chloride using thionyl chloride (SOCl₂) before coupling with cyanomethylamine.

- Instability of Cyanomethylamine : Use freshly prepared cyanomethylamine or stabilize it with hydrochloric acid.

- Tautomerism Issues : Characterize intermediates via ¹H-NMR to confirm regiochemistry.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 5-position can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce systemic acquired resistance in plants by activating defense gene expression without the accumulation of salicylic acid . This suggests that the compound may interact with signaling pathways involved in plant defense mechanisms.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Structural Variations :

- N-(2-hydroxy-5-iodopyridin-3-yl)acetamide (): Replaces the cyanomethyl group with an acetamide and introduces an iodine atom at the 5-position. The iodine atom increases molecular weight (MW: ~291 g/mol) and may enhance halogen bonding in biological targets, while the acetamide group offers moderate hydrophilicity compared to cyanomethyl’s polarity .

Table 1: Substituent Effects on Physicochemical Properties

Biological Activity

N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to:

- Induce Systemic Acquired Resistance : The compound activates defense gene expression in plants without accumulating salicylic acid, indicating a role in plant immunity .

- Inhibit Cancer Cell Proliferation : Preliminary studies suggest that it may exhibit antiproliferative effects against various cancer cell lines, although specific IC50 values require further exploration .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing significant activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 8 μM |

| S. aureus | 12 μM |

| E. faecalis | 8 μM |

The compound's efficacy against Gram-positive bacteria suggests potential applications in treating bacterial infections .

Anticancer Activity

Studies on the anticancer potential of this compound reveal promising results:

- Cell Line Testing : It has shown selective activity against the MCF-7 breast cancer cell line with an IC50 value of approximately 4.8 μM .

- Mechanisms of Action : The compound may exert its effects through oxidative stress modulation, leading to reduced cell viability in cancer cells without significant toxicity .

Case Studies and Research Findings

- Antiproliferative Studies : A study demonstrated that derivatives of similar pyridine compounds exhibited strong antiproliferative activity, suggesting that modifications to the structure could enhance efficacy .

- Oxidative Stress Studies : In vitro assays indicated that treatment with this compound could reduce oxidative stress markers in tumor cells, supporting its role as an antioxidant agent .

Q & A

Basic: What synthetic methodologies are effective for preparing N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide, and what coupling agents optimize yield?

Answer:

The synthesis of pyridine-carboxamide derivatives typically involves multi-step reactions. A common approach includes:

- Substitution reactions under alkaline conditions to introduce functional groups (e.g., replacing halogens with methoxy or cyanomethyl groups) .

- Condensation reactions between pyridine-carboxylic acid derivatives and amines using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). These agents enhance reaction efficiency by activating carboxyl groups for amide bond formation .

- Reduction steps (e.g., iron powder in acidic conditions) to convert nitro intermediates to amines, which are then reacted with cyanoacetic acid .

Key considerations : Optimize reaction time, temperature, and stoichiometry to minimize byproducts.

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : For structural elucidation of the pyridine ring, cyanomethyl group, and carboxamide linkage. H and C NMR can confirm regiochemistry and purity .

- LC-MS : To monitor reaction progress, detect intermediates, and verify molecular weight .

- HPLC : For purity assessment (>95% purity is standard for pharmacological studies) .

- X-ray Crystallography : Resolves crystallographic data for absolute configuration validation, as demonstrated in related pyridine-carboxamide structures .

Advanced: How can contradictory data on the biological activity of this compound be resolved?

Answer:

Discrepancies often arise from:

- Assay variability : Standardize in vitro models (e.g., enzyme inhibition assays using consistent substrate concentrations and pH conditions) .

- Compound purity : Use preparative HPLC to isolate high-purity batches and eliminate confounding impurities .

- Structural analogs : Compare activity with derivatives (e.g., thienyl or furan-containing analogs) to identify structure-activity relationships (SAR). For example, substitutions on the pyridine ring significantly modulate target affinity .

Advanced: What strategies improve aqueous solubility and stability for in vitro studies?

Answer:

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility while maintaining biocompatibility .

- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the hydroxypyridine moiety, which hydrolyze in vivo to release the active compound .

- Lyophilization : Prepare stable lyophilized powders in buffered solutions (e.g., PBS, pH 7.4) to prevent degradation during storage .

Advanced: What mechanistic approaches validate the interaction of this compound with biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., , /) with purified enzymes or receptors .

- Molecular Docking : Use software like AutoDock to predict binding modes, focusing on hydrogen bonding with the carboxamide group and π-π stacking with the pyridine ring .

- Mutagenesis Studies : Modify putative binding residues in target proteins (e.g., catalytic site histidines) to confirm critical interactions .

Advanced: How can researchers design derivatives of this compound to enhance pharmacological properties?

Answer:

- Bioisosteric replacement : Substitute the cyanomethyl group with thiocyanate or trifluoromethyl to improve metabolic stability .

- Heterocyclic fusion : Integrate thiazole or triazole rings (e.g., as in thiazolo[5,4-c]pyridines) to enhance target selectivity and bioavailability .

- Pharmacokinetic profiling : Conduct ADME studies using LC-MS/MS to assess plasma half-life and tissue distribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.